Hellebrigenol

Übersicht

Beschreibung

Hellebrigenol is a butadienolide compound extracted from the venom of the Vietnamese toad (Bufo vulgaris) and the leaves of Helleborus niger . It is known for its significant antitumor activity and cytotoxicity against various cancer cell lines . The chemical formula of this compound is C24H34O6, and it has a molecular weight of 418.52 g/mol .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Hellebrigenol kann durch verschiedene chemische Reaktionen synthetisiert werden, die die Extraktion von Bufadienoliden aus natürlichen Quellen beinhalten. Die Herstellung beinhaltet das Lösen der Verbindung in Lösungsmitteln wie Dimethylsulfoxid (DMSO), Polyethylenglykol (PEG300) und Tween 80 . Die Methode der Mutterlauge-Herstellung beinhaltet das Lösen von 2 mg des Arzneimittels in 50 μL DMSO, gefolgt von der Mischung mit PEG300, Tween 80 und destilliertem Wasser .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion aus natürlichen Quellen wie dem Gift von Bufo vulgaris und den Blättern von Helleborus niger. Der Extraktionsprozess umfasst Lösemittelextraktion, Reinigung und Kristallisation, um die reine Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hellebrigenol durchläuft verschiedene chemische Reaktionen, darunter Hydroxylierung und Dehydrierung . Diese Reaktionen werden hauptsächlich durch Enzyme wie Cytochrom P450 3A4 (CYP3A4) und Cytochrom P450 2D6 (CYP2D6) vermittelt .

Häufige Reagenzien und Bedingungen:

Hydroxylierung: Diese Reaktion beinhaltet die Addition von Hydroxylgruppen an die Verbindung, typischerweise unter Verwendung von Reagenzien wie Wasserstoffperoxid (H2O2) und Katalysatoren wie Eisen- oder Kupferkomplexen.

Dehydrierung: Diese Reaktion beinhaltet die Entfernung von Wasserstoffatomen, häufig unter Verwendung von Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte und dehydrierte Derivate von this compound, die unterschiedliche Grade der Zytotoxizität gegen Krebszelllinien aufweisen .

Wissenschaftliche Forschungsanwendungen

Cytotoxic Properties

Hellebrigenol exhibits significant cytotoxicity, particularly against liver cancer cells (HepG2). Research indicates an IC50 value of approximately 56.581 ng/mL, demonstrating its potency as an antitumor agent . In comparative studies with other compounds derived from toad venom, this compound has shown superior efficacy in inducing apoptosis and inhibiting tumor growth.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (ng/mL) | Mechanism of Action |

|---|---|---|

| HepG2 | 56.581 | Induction of apoptosis |

| MCF-7 (Breast) | Not specified | G2/M arrest, autophagy induction |

| MDA-MB-231 | Not specified | Apoptotic morphological changes observed |

Case Study: Breast Cancer Treatment

A notable study investigated the effects of this compound on human breast cancer cells. The results indicated that MCF-7 cells were more susceptible to treatment than MDA-MB-231 cells. The findings suggest that this compound could be a valuable component in therapeutic strategies for treating estrogen receptor-positive breast cancer .

Therapeutic Potential in Other Conditions

Beyond its anticancer properties, this compound and related compounds have been explored for their potential applications in treating other medical conditions:

- Anti-inflammatory Effects : Extracts containing bufadienolides have been traditionally used in Chinese medicine for their anti-inflammatory properties. These compounds may also have implications for treating conditions like heart failure and pain management .

- Neuropsychiatric Disorders : Preliminary research suggests that extracts from cane toad skins, which include this compound, may possess therapeutic effects against neuropsychiatric disorders such as obsessive-compulsive disorder (OCD) through modulation of serotonin receptors .

Wirkmechanismus

Hellebrigenol exerts its effects primarily through its interaction with cellular pathways involved in apoptosis and autophagy. It targets the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mechanistic target of rapamycin (mTOR) pathway, leading to the induction of cell death in cancer cells . Additionally, this compound has been shown to modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds .

Vergleich Mit ähnlichen Verbindungen

Hellebrigenol gehört zur Familie der Bufadienolide, zu der auch andere Verbindungen gehören, wie zum Beispiel:

- Hellebrigenin

- Arenobufagin

- Bufotalin

- Bufalin

Diese Verbindungen haben ähnliche strukturelle Merkmale, unterscheiden sich aber in ihrer Zytotoxizität und ihren Stoffwechselprofilen . This compound ist aufgrund seiner spezifischen Hydroxylierungs- und Dehydrierungsmuster einzigartig, die zu seinen unterschiedlichen zytotoxischen Wirkungen beitragen .

Biologische Aktivität

Hellebrigenol, a metabolite derived from bufadienolides, has garnered attention for its potential biological activities, particularly in the realm of oncology. This article explores the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C24H34O6

- Molecular Weight : 418.52 g/mol

- Melting Point : 146-153 °C

- Boiling Point : 635.4 ± 55.0 °C (predicted)

- LogP : 2.33

Cytotoxicity and Antitumor Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly HepG2 cells, which are representative of hepatocellular carcinoma (HCC). The compound exhibits an IC50 value of 56.581 ng/mL, indicating potent cytotoxicity .

Table 1: Cytotoxicity of this compound Against HepG2 Cells

| Compound | Cell Line | IC50 (ng/mL) |

|---|---|---|

| This compound | HepG2 | 56.581 |

The antitumor mechanisms of this compound are primarily linked to its ability to induce apoptosis in cancer cells. Research indicates that it may interact with various signaling pathways that regulate cell survival and death:

- Apoptosis Induction : this compound promotes apoptosis through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : The compound may cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating further .

- Metabolomic Changes : Studies have shown that treatment with this compound leads to significant alterations in metabolic profiles within treated cells, impacting pathways related to energy metabolism and cellular stress responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Study on HepG2 Cells : Research conducted by Han et al. explored the cytotoxic effects of various bufadienolides, including this compound, highlighting its effectiveness against HepG2 cells and elucidating its mechanisms involving apoptosis and cell cycle regulation .

- Inflammatory Response Modulation : Another study investigated the anti-inflammatory properties of cane toad skin extracts containing this compound. The extracts were shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in human monocyte cell lines, suggesting potential applications in inflammatory diseases .

- Therapeutic Potential in Oncology : A comprehensive review indicated that compounds like this compound could serve as promising candidates for cancer therapy due to their ability to target multiple pathways involved in tumor growth and survival .

Eigenschaften

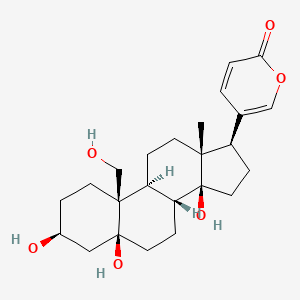

IUPAC Name |

5-[3,5,14-trihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O6/c1-21-8-5-18-19(6-10-23(28)12-16(26)4-9-22(18,23)14-25)24(21,29)11-7-17(21)15-2-3-20(27)30-13-15/h2-3,13,16-19,25-26,28-29H,4-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVKNZHLRVHZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965036 | |

| Record name | 3,5,14,19-Tetrahydroxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508-79-2 | |

| Record name | 3,5,14,19-Tetrahydroxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.